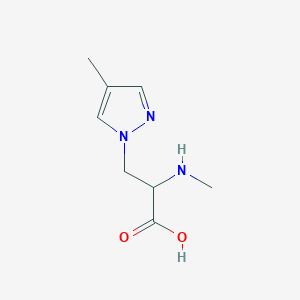

3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(methylamino)-3-(4-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-6-3-10-11(4-6)5-7(9-2)8(12)13/h3-4,7,9H,5H2,1-2H3,(H,12,13) |

InChI Key |

OAWJYYZDHBASBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CC(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the nucleophilic substitution of a suitably activated amino acid derivative with a 4-methylpyrazole moiety or the construction of the pyrazole ring onto a precursor amino acid scaffold. The key challenges include selective functionalization at the pyrazole nitrogen and maintaining the integrity of the amino acid functionality.

Stepwise Synthetic Routes

Based on analogous pyrazole-containing amino acid syntheses and related heterocyclic carboxylic acid preparations, the following multi-step approach is common:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of α-bromo or α-chloro amino acid derivative | Halogenation of 2-(methylamino)propanoic acid or ester with NBS or similar halogenating agent | Activated intermediate suitable for nucleophilic substitution |

| 2 | Nucleophilic substitution | Reaction with 4-methyl-1H-pyrazole under basic conditions (e.g., K2CO3, NaH) in polar aprotic solvent (DMF, DMSO) | Formation of 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid or ester |

| 3 | Hydrolysis (if ester used) | Acidic or basic hydrolysis to convert ester to free acid | Final target compound obtained in free acid form |

| 4 | Purification | Recrystallization from aqueous alcohol mixtures or chromatographic methods | High purity product with yields typically ranging from 60-85% depending on conditions |

This general synthetic outline is supported by several patent and literature precedents for pyrazole-carboxylic acid derivatives, including related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where substitution and cyclization steps are utilized.

Example from Patent Literature on Related Pyrazole Carboxylic Acids

A detailed preparation method for pyrazole carboxylic acid derivatives involves:

Step 1: Substitution/Hydrolysis Reaction

Dissolving an α,β-unsaturated ester and an acid-binding agent in an organic solvent, followed by dropwise addition of a halogenated acetyl halide at low temperature. Subsequent alkali hydrolysis yields an α-difluoroacetyl intermediate.Step 2: Condensation/Cyclization Reaction

The intermediate undergoes low-temperature condensation with methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide, followed by cyclization under reduced pressure and elevated temperature. Acidification precipitates the crude pyrazole carboxylic acid, which is purified by recrystallization from aqueous alcoholic solvents (methanol, ethanol, or isopropanol mixtures with water in 35–65% ratios).

This method achieves yields around 75–80% with high purity (HPLC >99%) and can be adapted for similar pyrazole-substituted amino acid derivatives.

Alternative Synthetic Approaches

Other synthetic routes reported in the literature for related amino acid derivatives bearing pyrazole or similar heterocyclic moieties include:

Direct Aminomethylation : Reaction of 4-methyl-1H-pyrazole with amino acid esters using formaldehyde or other methylene donors under reductive amination conditions.

Hydrazone Formation and Cyclization : Starting from β-alanine derivatives and hydrazines to form pyrazole rings via cyclization, followed by functional group manipulations to introduce the methylamino substituent.

Such methods often require careful control of reaction conditions to avoid side reactions and racemization of the amino acid center.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Materials | 2-(Methylamino)propanoic acid or ester, 4-methyl-1H-pyrazole | Commercially available or synthesized via pyrazole formation |

| Solvents | DMF, DMSO, methanol, ethanol, isopropanol, aqueous mixtures | Choice affects solubility and reaction rate |

| Bases/Catalysts | Potassium carbonate, sodium hydride, potassium iodide | Catalysts like KI enhance cyclization efficiency |

| Temperature | 0 to 85 °C | Low temperature for substitution; elevated for cyclization |

| Reaction Time | 2 to 6 hours | Depends on step and scale |

| Yields | 60–85% | Purification improves purity to >99% (HPLC) |

| Purification Methods | Recrystallization, liquid-liquid extraction, chromatography | Essential to remove regioisomers and side products |

| Analytical Verification | HPLC, NMR (1H, 13C), Mass Spectrometry | Confirm structure and purity |

Analytical and Research Findings

Regioselectivity: The substitution occurs selectively at the pyrazole N1 position, preserving the 4-methyl substituent, confirmed by NMR spectroscopy.

Isomer Purity: The final product exhibits high regioisomeric purity (>95%) after recrystallization, with minor amounts of positional isomers detectable by HPLC.

Stability: The compound is stable under standard storage conditions and resists racemization during synthesis when mild conditions are maintained.

Scalability: The described methods are amenable to scale-up using continuous flow reactors for industrial production, optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the amino group.

Scientific Research Applications

3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Modifications

a. 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic Acid

- Key Differences: An additional methyl group at the 2-position of the propanoic acid chain.

- This compound was listed as discontinued in a commercial catalog, suggesting challenges in synthesis or stability .

b. (2S)-2-Amino-3-[5′-(4″-Nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid Hydrochloride

- Key Differences : Substituents on the pyrazole include a nitro group (electron-withdrawing) and a phenyl group (bulky aromatic). The stereochemistry is specified as (2S).

- Implications : The nitro and phenyl groups enhance lipophilicity but may reduce aqueous solubility. The hydrochloride salt improves solubility for in vitro studies. The stereospecific (2S) configuration highlights the importance of chirality in biological activity .

Heterocyclic Variants Beyond Pyrazole

a. 2-[(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic Acid (HMDB0034912)

- Key Differences : Replaces pyrazole with an imidazolone ring (containing an oxygen atom).

- The methyl group on the imidazole may offer steric effects distinct from pyrazole derivatives .

Propanoic Acid Derivatives with Diverse Substituents

a. DX-CA-[S2200] (2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic Acid)

- Key Differences: Features a benzoic acid core with a methoxy-methylamino side chain.

- Implications : The methoxy group may improve metabolic resistance compared to pyrazole-containing compounds. The absence of a heterocyclic ring reduces rigidity, possibly affecting target selectivity .

b. N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)...propanoic Acid (WO92/14706)

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Notes | Biological Relevance |

|---|

Biological Activity

The compound 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by data tables and research findings.

Molecular Structure

The molecular formula of 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is . The structure features a pyrazole ring, which is known for its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 184.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Toxicity | Harmful if swallowed; causes skin irritation |

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common strains are summarized in Table 2.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.050 |

These results indicate that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity.

Case Study: Antifungal Efficacy

Research conducted on various fungal strains revealed the following MIC values:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.015 |

| Aspergillus niger | 0.020 |

These findings suggest that 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid may be effective in treating fungal infections as well.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and disrupting fungal cell membrane integrity.

Pharmacological Studies

Several pharmacological studies have been conducted to further explore the potential of this compound:

- P-Glycoprotein Inhibition : A study indicated that certain derivatives of pyrazole can inhibit P-glycoprotein, which plays a crucial role in drug transport across the blood-brain barrier . This inhibition may enhance the bioavailability of co-administered drugs.

- Toxicological Assessments : Toxicity studies have revealed that while the compound exhibits significant biological activity, it also poses risks such as skin irritation and acute toxicity upon ingestion .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Synthesis : Begin with condensation of 4-methylpyrazole with a β-bromo-α-methylaminopropanoic acid derivative. Use aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Purification : Employ column chromatography with a gradient elution (hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization in ethanol ensures high purity .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 pyrazole to bromoester) to maximize yield .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns on the pyrazole ring and methylamino group. Coupling constants (e.g., J = 2.1 Hz for pyrazole protons) validate regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments, ensuring correct molecular weight and detecting impurities .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) quantifies purity (>95%) and detects residual solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 4-methylpyrazole with 4-chloro or 4-bromo derivatives) to assess electronic effects on activity. Compare with analogs like 3-(3-methylpyrazol-1-yl)propanoic acid .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., anti-inflammatory activity in macrophages). Use IC₅₀ values to correlate substituent effects with potency .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like G-protein-coupled receptors (GPCRs) or metabolic enzymes .

Q. What computational strategies predict interaction mechanisms with biological targets?

- Methodology :

- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess stability of binding poses with targets like COX-2 or HDACs .

- Machine Learning : Train models (e.g., random forest) on datasets of pyrazole derivatives to predict ADMET properties or target affinity .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodology :

- Meta-Analysis : Compare studies using standardized assays (e.g., uniform ATP concentrations in kinase assays) to isolate experimental variables. For example, discrepancies in IC₅₀ values may arise from varying buffer pH or incubation times .

- Control Experiments : Replicate studies under controlled conditions (e.g., fixed temperature, 37°C) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies address regioselectivity challenges during chemical modifications?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the methylamino moiety) to steer electrophilic substitutions to the pyrazole ring’s 4-position .

- Catalytic Systems : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki couplings, ensuring selective cross-coupling at the pyrazole’s 1-position .

Specialized Methodological Considerations

Q. How do formulation factors influence stability in biological assays?

- Methodology :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via LC-MS; acidic conditions may hydrolyze the methyl ester (if present), while basic conditions could deaminate the methylamino group .

- Serum Stability : Assess half-life in fetal bovine serum (FBS) at 37°C. Stabilize with albumin (0.1% w/v) if rapid degradation occurs .

Q. How can comparative efficacy studies with structural analogs be standardized?

- Methodology :

- Pharmacophore Mapping : Align analogs (e.g., 3-(4-chloropyrazol-1-yl) derivatives) using MOE software to identify conserved interaction motifs. Measure overlap RMSD values to quantify similarity .

- In Vivo Benchmarking : Use rodent models (e.g., carrageenan-induced paw edema) with equimolar dosing. Normalize efficacy metrics (e.g., ED₅₀) to plasma exposure levels (AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.